Benzenecarboximidamide, 4-(2-oxopropyl)-
Description
Benzenecarboximidamide derivatives are characterized by a benzene ring substituted with a carboximidamide group (-C(=NH)NH₂) at the para position. The compound 4-(2-oxopropyl)-benzenecarboximidamide features a 2-oxopropyl (-CH₂-C(=O)-CH₃) substituent at the 4-position of the benzene ring. Benzenecarboximidamides are frequently investigated for antimicrobial and antifungal applications, as demonstrated by their efficacy against Pneumocystis carinii .
Properties
CAS No. |
60925-51-1 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(2-oxopropyl)benzenecarboximidamide |
InChI |
InChI=1S/C10H12N2O/c1-7(13)6-8-2-4-9(5-3-8)10(11)12/h2-5H,6H2,1H3,(H3,11,12) |
InChI Key |
KQDVOAFSTVCSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-(2-oxopropyl)- typically involves the reaction of benzenecarboximidamide with a suitable 2-oxopropylating agent. One common method involves the use of dimethyl (1-diazo-2-oxopropyl)phosphonate as the 2-oxopropylating agent. The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and solvents like dichloromethane .
Industrial Production Methods
Industrial production of Benzenecarboximidamide, 4-(2-oxopropyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidamide derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
Benzenecarboximidamide, 4-(2-oxopropyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4-(2-oxopropyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit carbonic anhydrase, leading to changes in pH regulation and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The following table summarizes key structural and molecular features of 4-(2-oxopropyl)-benzenecarboximidamide and related compounds:
Biological activity against *Pneumocystis carinii in vitro .
Key Observations:
Substituent Complexity: The target compound’s 2-oxopropyl group is simpler and less bulky compared to the phenylpiperazine and phenoxyphenyl moieties in analogs. This may enhance solubility but reduce target-binding specificity.
Molecular Weight and Bioactivity :
- Higher molecular weights in compounds 21–23 (>400 g/mol) correlate with increased antifungal activity, suggesting a trade-off between size and efficacy. The target compound’s lower molecular weight (190 g/mol) may limit its potency but improve pharmacokinetic properties.
Polar Surface Area (PSA) :
- The PSA of 62175-32-0 (76.17 Ų) aligns with moderate solubility, whereas the target compound’s estimated PSA (~75 Ų) indicates similar polarity, favoring passive diffusion across biological membranes .
Antifungal Activity:
- Fluorinated analogs (22, 23) showed higher inhibition (58–64%) than non-fluorinated 21 (51%), highlighting the role of electronegative substituents in enhancing bioactivity .
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